3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691176
InChI: InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

CAS No.:

Cat. No.: VC17691176

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid -

Specification

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name 2,4,6-trimethyl-3-(phenylmethoxycarbonylamino)benzoic acid
Standard InChI InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key OSLBARSTGXFTGH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-{[(benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is C₁₈H₁₉NO₄, derived from the benzoic acid core (C₇H₆O₂) modified with three methyl groups (-CH₃), a benzyloxycarbonyl-protected amino group (-NH-Cbz), and a carboxylic acid (-COOH) functionality. The Cbz group, a widely used protective moiety in peptide synthesis, introduces steric bulk and enhances stability under basic conditions . Key structural attributes include:

  • Substituent positions: Methyl groups at 2, 4, and 6 positions create a symmetrical steric environment, while the Cbz-amino group at position 3 introduces polarity and reactivity.

  • Molecular weight: Estimated at 313.35 g/mol based on analogous compounds .

  • Stereoelectronic effects: The electron-withdrawing carboxylic acid and Cbz groups likely reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Synthesis and Reaction Pathways

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid likely involves multi-step protocols, drawing from methodologies used for analogous compounds. Key steps may include:

Formation of the Trimethylbenzoic Acid Core

The 2,4,6-trimethylbenzoic acid moiety can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives or oxidation of mesitylene (1,3,5-trimethylbenzene) . A green chemistry approach reported for 2,4,6-trimethylbenzoic acid involves photocatalytic oxidation using tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) (Ir(dFppy)₃) under blue LED irradiation in acetonitrile, achieving yields up to 90% . This method could be adapted for the target compound by introducing the Cbz-amino group at an intermediate stage.

Representative Reaction Scheme:

  • Synthesis of 3-amino-2,4,6-trimethylbenzoic acid: Nitration followed by reduction of a pre-functionalized trimethylbenzoic acid derivative.

  • Cbz Protection:

    3-amino-2,4,6-trimethylbenzoic acid+Cbz-ClBase3-[(Benzyloxy)carbonyl]amino-2,4,6-trimethylbenzoic acid\text{3-amino-2,4,6-trimethylbenzoic acid} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid}

Physicochemical Properties

While experimental data for the target compound are scarce, extrapolations from analogs suggest the following properties:

PropertyEstimated ValueBasis for Estimation
Melting Point160–170°CHigher than 2,4,6-trimethylbenzoic acid (152–155°C) due to added Cbz group
SolubilityLow in water; soluble in DMSO, DMFSimilar to Cbz-protected analogs
LogP (Partition Coefficient)~3.5Comparable to 2-(((benzyloxy)carbonyl)(methyl)amino)benzoic acid (LogP 3.28)
StabilityStable under acidic conditions; hydrolyzes in strong basesCbz group susceptibility

The density is anticipated to be ~1.2 g/cm³, aligning with trends in substituted benzoic acids . Spectroscopic data (e.g., NMR, IR) would likely show characteristic signals for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid (broad ~12 ppm) .

Applications in Organic Synthesis

The compound’s utility stems from its dual functional groups:

Peptide Synthesis

The Cbz group serves as a temporary protective moiety for amines, enabling selective deprotection under mild hydrogenolytic conditions . For example, in solid-phase peptide synthesis, the Cbz group can be removed via hydrogenolysis without affecting acid-labile linkages.

Building Block for Heterocycles

The carboxylic acid group facilitates condensation reactions to form amides, esters, or heterocyclic compounds. For instance, coupling with amines via EDC/HOBt chemistry could yield novel peptidomimetics .

Catalysis and Material Science

Steric hindrance from the trimethyl groups may influence catalytic activity in metal-organic frameworks (MOFs) or supramolecular assemblies .

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